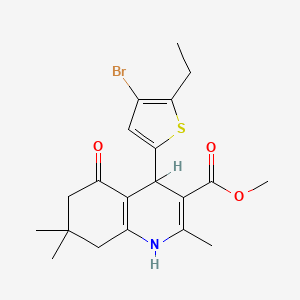![molecular formula C20H20BrN5O2S B11652289 N-(4-bromophenyl)-2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B11652289.png)
N-(4-bromophenyl)-2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-BROMOPHENYL)-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylaminophenyl group, and a thiazine ring
準備方法
The synthesis of N-(4-BROMOPHENYL)-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the thiazine ring, followed by the introduction of the bromophenyl and dimethylaminophenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(4-BROMOPHENYL)-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromophenyl and dimethylaminophenyl groups can interact with enzymes or receptors, modulating their activity. The thiazine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Compared to other similar compounds, N-(4-BROMOPHENYL)-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- N-(4-BROMOPHENYL)-2-[(2E)-2-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
- N-(4-CHLOROPHENYL)-2-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.
特性
分子式 |
C20H20BrN5O2S |
|---|---|
分子量 |
474.4 g/mol |
IUPAC名 |
(2E)-N-(4-bromophenyl)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20BrN5O2S/c1-26(2)16-9-3-13(4-10-16)12-22-25-20-24-18(27)11-17(29-20)19(28)23-15-7-5-14(21)6-8-15/h3-10,12,17H,11H2,1-2H3,(H,23,28)(H,24,25,27)/b22-12+ |
InChIキー |
ACRUGPCFMDLAKU-WSDLNYQXSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Br |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![Methyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11652214.png)

![2-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652235.png)


![Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652245.png)
![2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652246.png)
![3-{3-[(2-Methyl-5-phenyl-furan-3-carbonyl)-amino]-phenyl}-acrylic acid](/img/structure/B11652247.png)

![Ethyl 2-[(butoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11652256.png)
![8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652269.png)
![ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11652275.png)
![N-[(2Z)-2-{[(5-bromofuran-2-yl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine](/img/structure/B11652283.png)
